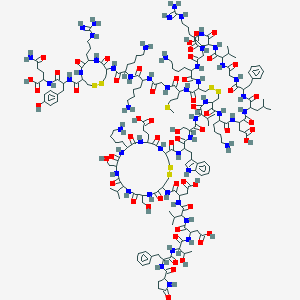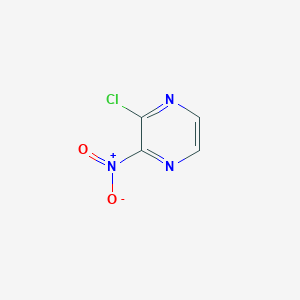
3-Chloro-4-(trifluoromethoxy)benzaldehyde
Vue d'ensemble
Description
3-Chloro-4-(trifluoromethoxy)benzaldehyde is a chemical compound of interest in organic chemistry due to its unique structure and potential applications in synthesis and material science. Its molecular structure, characterized by the presence of a chloro group and a trifluoromethoxy group attached to a benzaldehyde moiety, makes it a versatile intermediate in organic synthesis.
Synthesis Analysis
The synthesis of 3-Chloro-4-(trifluoromethoxy)benzaldehyde involves several steps, including esterification, Fries rearrangement, and Vislsmeier reaction, starting from phenol and acetic anhydride. This process has been established in the literature, with a reported yield of 76.9% and a purity of 98.21% (Liu Guang-ming, 2010).
Molecular Structure Analysis
Molecular structure analysis through spectroscopic studies and crystallography reveals detailed insights into the compound's geometry and electronic nature. For instance, the structure and electronic nature of benzaldehyde/boron trifluoride adducts have been studied, highlighting the complexation mechanisms and energy states (M. Reetz et al., 1986).
Chemical Reactions and Properties
3-Chloro-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including Pd-catalyzed ortho C-H hydroxylation, demonstrating its reactivity and potential in synthesizing complex molecules (Xiao-Yang Chen et al., 2017). Additionally, its interaction with different reagents and conditions reveals a wide range of chemical properties, such as its role in Lewis acid-catalyzed reactions (N. Asao & H. Aikawa, 2006).
Physical Properties Analysis
The physical properties of 3-Chloro-4-(trifluoromethoxy)benzaldehyde, including melting point and solubility, are crucial for its handling and application in various chemical processes. However, specific data on these properties would require further research into specialized chemical databases or experimental studies.
Chemical Properties Analysis
The chemical properties of 3-Chloro-4-(trifluoromethoxy)benzaldehyde, such as its reactivity with nucleophiles, electrophiles, and its behavior under different chemical conditions, make it a valuable compound in organic synthesis. Studies on its reactions, such as the high stereoselectivity synthesis of epoxy-amides, underscore its utility in creating complex molecular architectures (M. V. Fernandez et al., 1990).
Applications De Recherche Scientifique
It is used in synthesizing 1,3-dioxolane derivatives from 3-(2-propenyloxy)propane-1,2-diol, as outlined in a study by Kerimov (2001) (Kerimov, 2001).
The compound is employed in the one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes using Vilsmeier Reagent, according to research by Majo and Perumal (1996) (Majo & Perumal, 1996).
Fernández, Durante-Lanes, and López-Herrera (1990) demonstrated its use in the highly stereoselective synthesis of 2,3-epoxy-amides (Fernández, Durante-Lanes, & López-Herrera, 1990).
Gatti, Roveri, Bonazzi, and Cavrini (1997) utilized it as a fluorogenic labeling reagent for HPLC separation of chlorophenols in pharmaceutical formulations (Gatti et al., 1997).
Yüksek et al. (2015) synthesized novel derivatives that showed in vitro antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity (Yüksek et al., 2015).
Talybov, Akhmedova, and Yusubov (2022) studied its derivatives as antimicrobial additives for lubricating oils and fuels (Talybov, Akhmedova, & Yusubov, 2022).
Koltunov, Walspurger, and Sommer (2004) reported its reaction with aromatic compounds and cyclohexane to produce toluene (Koltunov, Walspurger, & Sommer, 2004).
Safety And Hazards
The safety information for 3-Chloro-4-(trifluoromethoxy)benzaldehyde indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . The hazard statements include H302-H315-H319-H332-H335 .
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-4-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBUQQVMQXOGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101003254 | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethoxy)benzaldehyde | |
CAS RN |
83279-38-3 | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)



![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)



![(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid](/img/structure/B31494.png)


